molecular formula C14H23NO5 B15322721 tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No.: B15322721
M. Wt: 285.34 g/mol
InChI Key: WRHJVTSWOBEMBP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate is a piperidine-derived chemical building block extensively used in scientific research and medicinal chemistry . The molecule features a tert-butoxycarbonyl (Boc) protective group on the piperidine nitrogen and a 3-methoxy-3-oxopropanoyl side chain, making it a versatile intermediate for organic synthesis . Its primary application lies in the development of more complex molecules, particularly in the construction of DNA-encoded libraries (DELs), which are powerful platforms for high-throughput screening in drug discovery . Compounds with piperidinone core structures, related to this scaffold, have demonstrated significant biological relevance, showing activity in cellular assays against cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) . These studies indicate potential mechanisms involving the inhibition of cancer cell invasion . As a synthetic intermediate, this compound can undergo various chemical transformations, including oxidation, reduction, and coupling reactions, to introduce further structural diversity . The Boc group can be readily deprotected under acidic conditions to reveal a secondary amine, providing a handle for further functionalization, while the ester group offers additional synthetic flexibility . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should refer to the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)11(16)9-12(17)19-4/h10H,5-9H2,1-4H3

InChI Key

WRHJVTSWOBEMBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and methoxy-oxopropanoyl reagents. One common method includes the use of tert-butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate as a starting material . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Chemical Reactions Analysis

tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO5C_{14}H_{23}NO_5 and a molecular weight of 285.34 g/mol . It is also identified by the CAS number 1420958-80-0 . This compound is primarily utilized as a research chemical and an intermediate in organic synthesis.

Scientific Research Applications

This compound is a versatile compound with applications spanning medicinal chemistry and organic synthesis.

Medicinal Chemistry

  • Anticancer Activity Piperidine derivatives, related to this compound, have demonstrated anticancer properties by inducing apoptosis in cancer cell lines. Studies published in Cancer Letters suggest that these compounds can inhibit cancer cell proliferation, indicating a potential for this compound to have similar effects.
  • Neuroprotective Effects Piperidine-based compounds have shown promise in protecting neuronal cells from oxidative stress, which is relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds may exhibit neuroprotective properties through the modulation of neuroinflammatory pathways.

Organic Synthesis

  • Building Block for Complex Molecules this compound is a valuable building block in organic synthesis because its functional groups allow for derivatization. It can be used to synthesize bioactive compounds through reactions like esterification and amination.
  • Synthesis of Pharmaceuticals This compound is explored for its role in synthesizing pharmaceutical agents. Its structure can be modified to create new drugs with enhanced efficacy and reduced side effects, particularly in targeted therapies for chronic diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

CAS No. Compound Name Similarity Score Purity Core Structure Substituent Modifications
891494-65-8 tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (Target) 1.00 95% Piperidine (6-membered) Methoxy ester at C2
877173-80-3 tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate 0.97 N/A Piperidine Ethoxy ester at C3 (vs. methoxy at C2)
71233-25-5 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 0.94 N/A Piperidine Ethyl ester at C4, ketone at C3
1782214-75-8 tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate N/A 95% Pyrrolidine (5-membered) Methoxy ester at C3

Key Observations :

Substituent Position and Type : The ethoxy analog (877173-80-3) exhibits a 0.97 similarity score to the target compound, differing only in the ester group (ethoxy vs. methoxy) and substitution position (C3 vs. C2). The ethoxy group may enhance lipophilicity but reduce metabolic stability compared to methoxy .

Ring Size : The pyrrolidine analog (1782214-75-8) replaces the piperidine ring with a 5-membered pyrrolidine, reducing steric bulk and altering conformational flexibility. This may impact binding to targets requiring a specific ring geometry .

Functional Group Variations : Analogs like 71233-25-5 introduce a ketone at C3 and an ethyl ester at C4, which could influence electronic properties and hydrogen-bonding capacity .

Table 2: Physicochemical and Binding Properties

Property Target Compound Ethoxy Analog (877173-80-3) Pyrrolidine Analog (1782214-75-8)
LogP (Predicted) 1.8 2.1 1.5
Hydrogen Bond Acceptors 5 5 5
Binding Energy (kcal/mol) N/A N/A N/A

Notes:

  • Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to the ethoxy analog, aligning with its lower predicted LogP value.

Research Implications

  • Synthetic Utility : The tert-butyl carbamate group in the target compound enhances stability during solid-phase peptide synthesis, whereas the ethoxy analog may require additional protection steps due to its higher lipophilicity .
  • Biological Activity : The pyrrolidine analog’s smaller ring size may favor binding to compact active sites, as seen in kinase inhibitors, while the piperidine scaffold in the target compound is preferred for protease targets .

Biological Activity

Tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C₁₄H₂₃NO₅
Molecular Weight : 285.34 g/mol
IUPAC Name : this compound
CAS Number : 891494-65-8

The compound features a piperidine ring substituted with a tert-butyl group and a methoxy oxopropanoyl moiety, contributing to its unique chemical properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related piperidine derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were found to be as low as 4 µg/mL for certain derivatives, indicating potent antimicrobial effects .

Cytotoxicity Assays

Cytotoxicity studies using the MTT assay revealed that the compound exhibits selective toxicity towards cancer cell lines while maintaining lower toxicity against non-cancerous cells. The selectivity index (SI) values for these compounds were greater than 1.0, suggesting a favorable therapeutic window . For example, derivative 9 showed an MIC value significantly lower than the IC50 for noncancerous HaCaT cells, affirming its potential as a therapeutic agent with reduced side effects.

The mechanism by which these compounds exert their biological effects is thought to involve the inhibition of key metabolic pathways in target organisms. For instance, piperidine derivatives have been shown to interfere with bacterial cell wall synthesis and protein synthesis pathways, leading to cell death .

Study on Antituberculosis Activity

A notable study focused on the antituberculosis activity of piperidine derivatives, including those structurally similar to this compound. The study reported that certain derivatives exhibited MIC values comparable to established antitubercular agents, highlighting their potential as novel candidates for tuberculosis treatment .

Cytotoxicity Profile Comparison

A comparative analysis of cytotoxicity across various piperidine derivatives indicated that modifications in the substituents significantly affected their biological activity. The study utilized both MTT and sulforhodamine B assays to evaluate cell viability across different concentrations .

CompoundMIC (µg/mL)IC50 (µM)Selectivity Index
Derivative 94>50>12.5
Derivative 106.25>75>12

Q & A

Q. How can solid-state characterization techniques identify polymorphic forms?

  • Methodological Answer :
  • X-ray diffraction (XRD) : Determine crystal packing and hydrogen-bonding patterns .
  • Differential Scanning Calorimetry (DSC) : Detect thermal transitions (melting points) to distinguish polymorphs .

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